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Abstract

This application note provides a comprehensive protocol for generating Diptericin (Dpt)
knockout Drosophila melanogaster using the CRISPR/Cas9 system. Diptericin is a key
antimicrobial peptide (AMP) in the fly's innate immune response, primarily targeting Gram-
negative bacteria following activation of the Immune deficiency (IMD) pathway.[1][2][3] Creating
a stable knockout line is a critical step for investigating its specific role in immunity, host-
pathogen interactions, and for screening potential immunomodulatory drugs.[4][5] This
document outlines the IMD signaling pathway, a detailed experimental workflow, step-by-step
protocols from guide RNA design to mutant validation, and expected quantitative outcomes.

Introduction

Drosophila melanogaster (the fruit fly) is a powerful model organism for studying innate
immunity due to its genetic tractability and the conserved nature of its immune pathways with
those of mammals.[2][6] The humoral immune response involves the production of a battery of
AMPs by the fat body, an organ analogous to the mammalian liver.[3][7] Diptericin is a 9 kDa
AMP that is a canonical readout of the IMD pathway, which is activated by diaminopimelic acid
(DAP)-type peptidoglycan from Gram-negative bacteria.[1][6] The CRISPR/Cas9 system has
revolutionized genome engineering in Drosophila, providing a simple and highly efficient
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method for generating targeted gene knockouts.[8][9][10] By creating a null mutation in the
Diptericin gene, researchers can precisely dissect its function in vivo, which studies have
shown is critical for surviving infection by specific pathogens like Providencia rettgeri.[3][5][11]

Signaling Pathway and Experimental Workflow
IMD Signaling Pathway Activating Diptericin

The expression of Diptericin is tightly regulated by the IMD pathway. The pathway is initiated
by the recognition of Gram-negative bacterial peptidoglycan (PGN) by Peptidoglycan
Recognition Proteins (PGRPSs). This triggers a signaling cascade culminating in the cleavage
and activation of the NF-kB transcription factor Relish, which then translocates to the nucleus
to induce the transcription of Diptericin and other AMP genes.[3][6][12][13]
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Caption: The IMD pathway for Diptericin induction.

CRISPRI/Cas9 Knockout Generation Workflow

The generation of a Diptericin knockout fly line involves several key stages, from initial
bioinformatics design to the final establishment of a homozygous mutant stock. The use of
transgenic flies expressing Cas9 in the germline is a highly recommended strategy as it
simplifies the procedure and increases efficiency.[14][15]
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Caption: Experimental workflow for generating Diptericin knockouts.
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Quantitative Data Summary

The efficiency of generating CRISPR-mediated knockouts in Drosophila can be high, though it
varies between experiments. The following table provides representative data based on
published reports.[8] Using transgenic Cas9 lines generally yields higher efficiency than co-
injecting Cas9 mRNA/plasmid.[8][15]

Parameter Typical Efficiency Range Notes

Embryo Survival to Adulthood Highly dependent on injection
20% - 40% _

(GO) quality and embryo health.

Percentage of surviving GO
GO Fertility Rate 50% - 80% adults that produce F1
offspring.

Percentage of fertile GO flies

that produce at least one F1

Germline Transmission Rate 10% - 60% ) ) ]
offspring with the desired
mutation.[8]

Percentage of total injected

Overall Mutagenesis Efficiency 1% - 15% embryos resulting in a stable

mutant line.

Experimental Protocols
Protocol 1: Guide RNA (gRNA) Design and Synthesis

o Target Site Selection:
o Obtain the genomic sequence of the Diptericin gene (DptA, FBgn0000511) from FlyBase.

o ldentify a target site within the first or second exon. A cut in an early exon is likely to cause
a frameshift mutation via non-homologous end joining (NHEJ), leading to a premature stop
codon and a non-functional protein.[11]

o Use a web-based tool (e.g., "CRISPR Optimal Target Finder") to identify suitable 20-bp
target sequences that are immediately followed by the Protospacer Adjacent Motif (PAM)
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'‘NGG'.

o Perform a BLAST search of potential gRNA sequences against the Drosophila genome to
minimize potential off-target effects.

e gRNA Plasmid Construction:

[¢]

Synthesize two complementary oligonucleotides encoding the 20-bp target sequence.

o Anneal the oligonucleotides to create a double-stranded DNA fragment with appropriate
overhangs.

o Ligate the annealed fragment into a gRNA expression vector, such as pCFD3 or pU6-
Bbsl-gRNA, which drives gRNA expression using a U6 promoter.[15]

o Transform the ligation product into competent E. coli, select for positive colonies, and
purify the plasmid DNA using a miniprep Kit.

o Verify the correct insertion of the gRNA sequence via Sanger sequencing.

Protocol 2: Preparation of CRISPR/Cas9 Components
for Injection

This protocol assumes the use of a transgenic Cas9 line for highest efficiency.[15]

o Fly Stock: Use a fly stock that expresses Cas9 specifically in the germline, such as y* M{vas-
Cas9.RFP-}ZH-2A w118 (Bloomington Stock #55821).[15]

e Injection Mix Preparation:

o Prepare a high-quality, endotoxin-free preparation of the gRNA expression plasmid from
Protocol 1.

o Dilute the gRNA plasmid in nuclease-free injection buffer (e.g., 100 uM sodium phosphate,
5 mM KCI, pH 7.8) to a final concentration of 250-500 ng/uL.[16]

o Centrifuge the final injection mix at maximum speed for 10 minutes to pellet any debris
that could clog the injection needle.[17]
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Protocol 3: Drosophila Embryo Microinjection

o Embryo Collection:

o Set up cages with the vasa-Cas9 fly stock and provide them with fresh apple juice-agar
plates supplemented with yeast paste.

o Collect embryos for 1-2 hours. For injections, syncytial blastoderm-stage embryos are
ideal.[8]

e Dechorionation and Mounting:
o Gently wash the embryos off the plate with water.

o Dechorionate the embryos by soaking them in 50% bleach for 2-3 minutes, followed by

extensive washing with water.

o Align the dechorionated embryos on a coverslip or slide with their posterior ends slightly
overlapping the edge of a strip of double-sided tape.

o Desiccation and Injection:

o Briefly desiccate the embryos in a chamber with desiccant until slight wrinkling is
observed.

o Cover the aligned embryos with Halocarbon oil 700.
o Load the injection mix from Protocol 2 into a pulled glass capillary needle.

o Under a microscope, insert the needle into the posterior pole of each embryo and inject a
small volume of the gRNA plasmid solution. The posterior pole contains the pole cells,
which will form the germline.

Protocol 4: Fly Husbandry and Crossing Scheme

o Raising GO Flies: After injection, carefully transfer the coverslip to a vial of standard fly food.
The injected embryos that survive will develop into GO adult flies.
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e GO Crossing:
o Collect the surviving GO adults (both males and females).

o Perform single-fly crosses by mating each GO fly with 2-3 virgin flies from a balancer
chromosome stock (e.g., w; If/CyO; MKRS/TM6B). Balancer chromosomes prevent
recombination and carry dominant visible markers, which simplifies screening.

e F1 Progeny: The offspring of this cross are the F1 generation. Any germline mutations
induced in the GO fly will be passed to this generation.

Protocol 5: Screening and Validating Diptericin
Knockouts

e Genomic DNA Extraction:

o From each GO cross that produces viable F1 offspring, select individual F1 flies that carry
the balancer chromosome (e.g., display the CyO phenotype).

o Extract genomic DNA from each selected F1 fly using a standard squish buffer protocol or
a commercial Kit.

e PCR Amplification and Screening:

o Design PCR primers that flank the gRNA target site in the Diptericin gene, amplifying a
300-500 bp region.

o Perform PCR on the genomic DNA from each F1 fly.

o Analyze the PCR products for the presence of small insertions or deletions (indels). This
can be done by:

= Sanger Sequencing: Sequence the PCR product directly. The presence of a mutation
will appear as a messy sequence trace after the cut site due to heterozygosity.

= T7 Endonuclease | (T7E1) Assay: This enzyme cleaves mismatched DNA
heteroduplexes. Indels will result in cleaved fragments visible on an agarose gel.
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» Establishing a Homozygous Line:

o Once an F1 fly carrying a Diptericin mutation is identified, intercross its sibling F1 flies
that also carry the mutation.

o In the F2 generation, screen for flies that are homozygous for the mutation (and do not
carry the balancer chromosome). This can be confirmed by PCR and sequencing.

e Functional Validation (RT-gPCR):

o To confirm a functional knockout, assess Diptericin mRNA levels.

o Challenge wild-type and homozygous mutant flies by pricking them with a needle dipped
in a culture of Gram-negative bacteria (e.qg., E. coli).[7]

o Extract total RNA from the flies 6 hours post-infection.

o Perform reverse transcription quantitative PCR (RT-qPCR) to measure Diptericin
expression levels, using a housekeeping gene like rp49 for normalization.[18] A successful
knockout will show little to no induction of Diptericin mMRNA compared to the robust
induction seen in wild-type flies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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